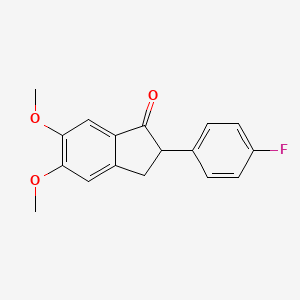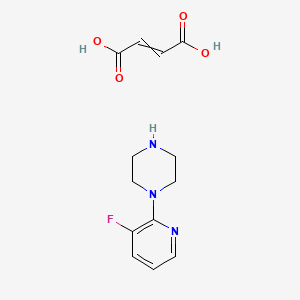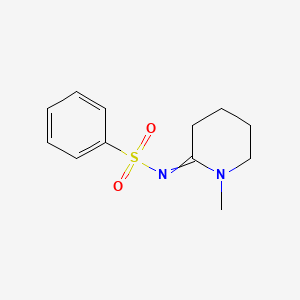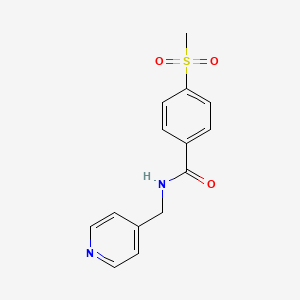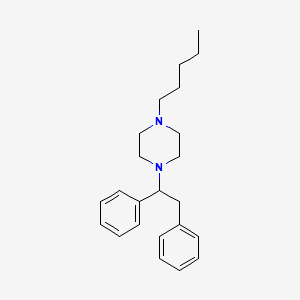
1-(1,2-Diphenylethyl)-4-pentylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2-Diphenylethyl)-4-pentylpiperazine is a synthetic compound belonging to the piperazine class It is structurally characterized by a piperazine ring substituted with a 1,2-diphenylethyl group and a pentyl chain
Vorbereitungsmethoden
The synthesis of 1-(1,2-diphenylethyl)-4-pentylpiperazine typically involves the reaction of 1,2-diphenylethylamine with 4-pentylpiperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(1,2-Diphenylethyl)-4-pentylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine ring or the phenyl rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its interactions with biological targets.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of novel analgesics and psychoactive drugs.
Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-(1,2-diphenylethyl)-4-pentylpiperazine involves its interaction with specific molecular targets, such as receptors and enzymes. It has been shown to act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and signal transduction pathways. The compound’s effects on the central nervous system are of particular interest, as it may modulate pain perception and mood.
Vergleich Mit ähnlichen Verbindungen
1-(1,2-Diphenylethyl)-4-pentylpiperazine can be compared with other similar compounds, such as:
1-(1,2-Diphenylethyl)piperidine: This compound shares a similar core structure but differs in the substitution pattern, leading to variations in its pharmacological profile.
Diphenidine: Another related compound, known for its dissociative anesthetic properties, which also interacts with NMDA receptors.
MT-45: A synthetic opioid with a similar structural framework, used in research for its analgesic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and pharmacological properties, making it a valuable compound for scientific exploration.
Eigenschaften
CAS-Nummer |
86360-43-2 |
|---|---|
Molekularformel |
C23H32N2 |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
1-(1,2-diphenylethyl)-4-pentylpiperazine |
InChI |
InChI=1S/C23H32N2/c1-2-3-10-15-24-16-18-25(19-17-24)23(22-13-8-5-9-14-22)20-21-11-6-4-7-12-21/h4-9,11-14,23H,2-3,10,15-20H2,1H3 |
InChI-Schlüssel |
GNNAVZJHFQMHIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


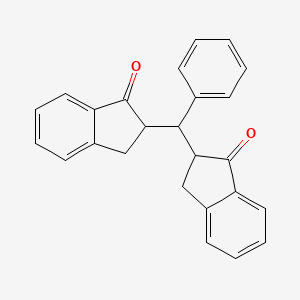
![5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate](/img/structure/B14412664.png)
![N''-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14412665.png)
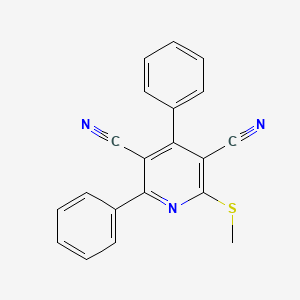
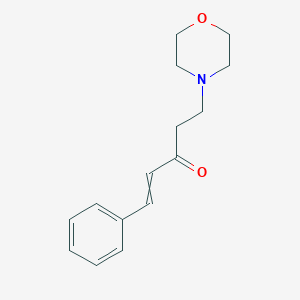
![N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14412681.png)

![2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14412703.png)
![2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14412711.png)
![3H-Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolan]-3-one](/img/structure/B14412718.png)
